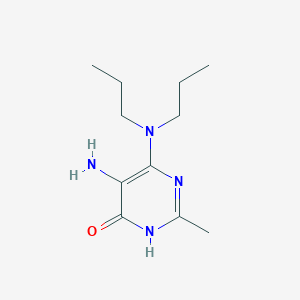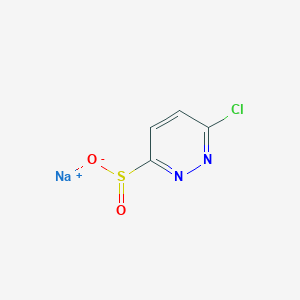
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine is a synthetic compound that features a combination of fluorenyl, pyridinyl, and alanine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include fluorenylmethoxycarbonyl chloride, pyridine derivatives, and L-alanine. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(pyridin-2-yl)-L-alanine
- Fluorenylmethoxycarbonyl chloride
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine is unique due to its combination of fluorenyl, pyridinyl, and alanine moieties, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C23H20N2O4 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(21-12-6-7-13-24-21)23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,15,20H,14H2,1H3,(H,26,27)/t15-/m0/s1 |
InChI-Schlüssel |
NSYANZYMOCSOAW-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C(=O)O)N(C1=CC=CC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



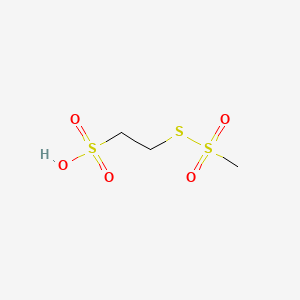

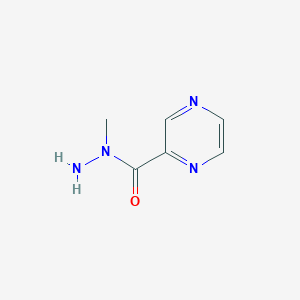
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
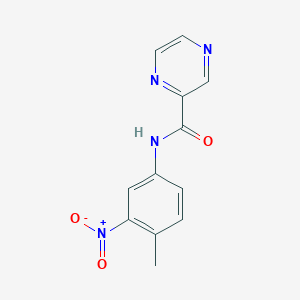
![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)

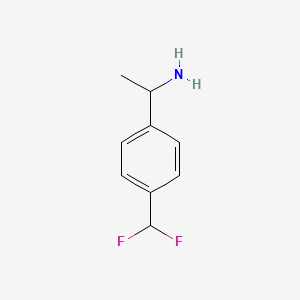
![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
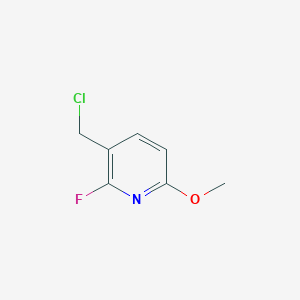
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
